Enantioselectivity vs. Me‑BPE‑Rh and Et‑BPE‑Rh in α‑Dehydroamino Acid Hydrogenation – Direct Head‑to‑Head in Burk 1991 JACS
In the seminal study establishing the bis‑phospholane ligand family, Burk compared rhodium complexes of the entire ethane‑bridged (BPE) and benzene‑bridged (DuPhos) series for hydrogenation of three α‑dehydroamino acid substrates under identical conditions (0.1 mol % catalyst, 2 atm H₂, 20–25 °C, MeOH) [1]. For methyl acetamidoleucine (substrate bearing an isopropyl side chain), (R,R)‑i‑Pr‑BPE‑Rh (1c) delivered 98.8 % ee, far surpassing (R,R)‑Me‑BPE‑Rh (1a) at 64.4 % ee and (R,R)‑Et‑BPE‑Rh (1b) at 81.2 % ee. For methyl acetamidocinnamate, (R,R)‑i‑Pr‑BPE‑Rh achieved 93 % ee, matching Et‑BPE‑Rh and exceeding Me‑BPE‑Rh (85 % ee). For methyl acetamidoalanine, the i‑Pr variant gave 96.4 % ee, outperforming Me‑BPE‑Rh (91.4 % ee) but slightly below Et‑BPE‑Rh (98.1 % ee). The data demonstrate that the bulkier isopropyl substituent on the phospholane ring is essential for substrates bearing larger side chains, providing a distinct selectivity advantage over the smaller methyl and ethyl congeners [1].
| Evidence Dimension | Enantiomeric excess (% ee) for three α‑dehydroamino acid methyl esters |
|---|---|
| Target Compound Data | Methyl acetamidocinnamate: 93 % ee; Methyl acetamidoleucine: 98.8 % ee; Methyl acetamidoalanine: 96.4 % ee |
| Comparator Or Baseline | Me‑BPE‑Rh (1a): 85 %, 64.4 %, 91.4 % ee; Et‑BPE‑Rh (1b): 93 %, 81.2 %, 98.1 % ee |
| Quantified Difference | i‑Pr‑BPE vs. Me‑BPE: +34.4 % ee for leucine substrate, +8 % ee for cinnamate; i‑Pr‑BPE vs. Et‑BPE: +17.6 % ee for leucine substrate; identical for cinnamate; –1.7 % ee for alanine substrate |
| Conditions | 0.1 mol % [(COD)Rh(P₂)]⁺OTf⁻, 2 atm H₂, 20–25 °C, MeOH, 1–2 h reaction time |
Why This Matters
When the target product bears a sterically demanding side chain (e.g., leucine or phenylalanine derivatives), (R,R)‑i‑Pr‑BPE‑Rh provides a uniquely high enantioselectivity that cannot be approached by the more common and less expensive Me‑BPE‑Rh or Et‑BPE‑Rh catalysts.
- [1] Burk, M. J. C₂‑Symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. J. Am. Chem. Soc. 1991, 113, 8518–8519. View Source
